Biochemical Potency Superiority
USP7-797 demonstrates sub-nanomolar inhibitory potency against USP7, with a reported IC50 of 0.44 nM . This represents a ~9,500-fold improvement in enzymatic potency compared to the first-generation inhibitor P5091, which exhibits an IC50 of 4.2 μM in the same enzyme class . This quantitative difference translates directly into cellular potency: USP7-797 achieves CC50 values in the 0.1–0.5 μM range across multiple cancer cell lines , whereas P5091 typically requires low micromolar concentrations for comparable cellular effects. The magnitude of this potency differential is critical for experimental design, as lower compound concentrations minimize solvent-induced artifacts and off-target liabilities.
| Evidence Dimension | Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.44 nM (0.00044 μM) |
| Comparator Or Baseline | P5091 (IC50 = 4.2 μM) |
| Quantified Difference | ~9,545-fold more potent |
| Conditions | In vitro USP7 enzymatic assay (Ub-Rho110 or similar fluorogenic substrate) |
Why This Matters
A ~10,000-fold potency advantage enables reliable target engagement studies at physiologically relevant concentrations and reduces the likelihood of non-specific cellular toxicity.
